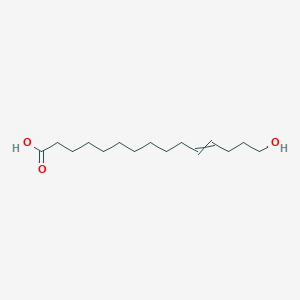
4-(4-Formyl-3-methoxyphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formyl-3-methoxyphenoxy)butanamide is an organic compound with the molecular formula C12H15NO4. It is characterized by the presence of a formyl group, a methoxy group, and a butanamide chain attached to a phenoxy ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 4-bromobutanoyl chloride.
Formation of Intermediate: The 4-hydroxy-3-methoxybenzaldehyde reacts with 4-bromobutanoyl chloride in the presence of a base such as pyridine to form an ester intermediate.
Amidation: The ester intermediate is then subjected to amidation using ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-3-methoxyphenoxy)butanamide undergoes various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-(4-Carboxy-3-methoxyphenoxy)butanamide.
Reduction: 4-(4-Hydroxymethyl-3-methoxyphenoxy)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Formyl-3-methoxyphenoxy)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Formyl-3-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Formyl-3-methoxyphenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(4-Formyl-3-methoxyphenoxy)butanol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
4-(4-Formyl-3-methoxyphenoxy)butanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research .
Properties
CAS No. |
460357-83-9 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(4-formyl-3-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C12H15NO4/c1-16-11-7-10(5-4-9(11)8-14)17-6-2-3-12(13)15/h4-5,7-8H,2-3,6H2,1H3,(H2,13,15) |
InChI Key |
HYHGKMXHFYFFBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

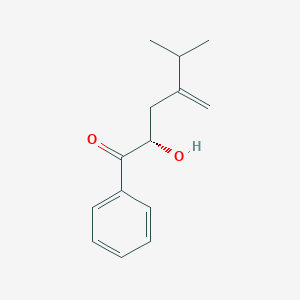
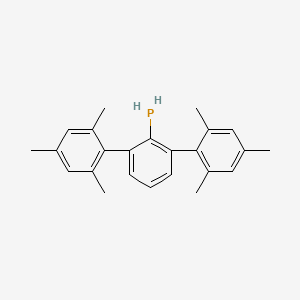
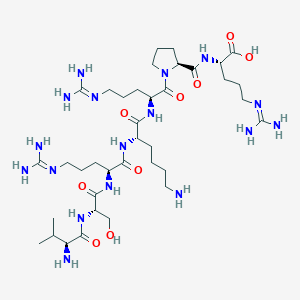
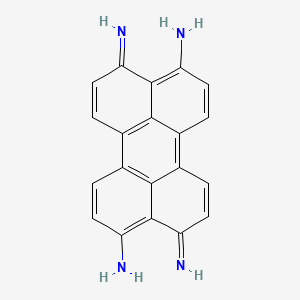
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
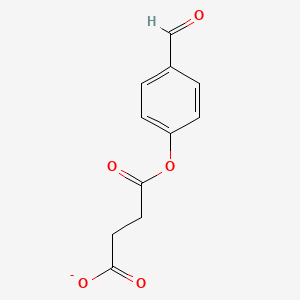
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
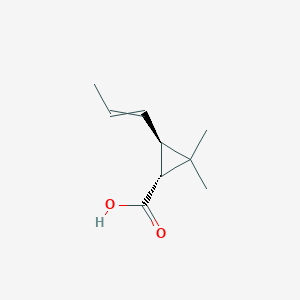
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
